5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which are attached to the pyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluoroaniline, which is then subjected to further reactions to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide and n-butyllithium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitutions on the phenyl ring but lacks the pyrazole core.
2-Bromo-4,6-difluorophenyl isocyanate: Another compound with similar substitutions but different functional groups.
The uniqueness of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine lies in its pyrazole core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6BrF2N3 |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15) |
InChI Key |
GKXJKJJAOZQQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br |
Origin of Product |
United States |
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